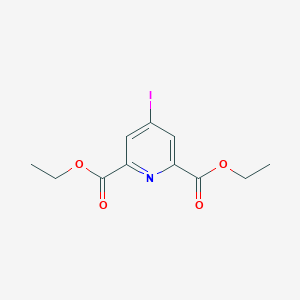

Diethyl 4-iodopyridine-2,6-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 4-iodopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCIHVVDMSLUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556543 | |

| Record name | Diethyl 4-iodopyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120491-90-9 | |

| Record name | Diethyl 4-iodopyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Diethyl 4-iodopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-iodopyridine-2,6-dicarboxylate, a versatile building block in medicinal chemistry and materials science. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrogen atom within the pyridine ring imparts unique electronic properties and serves as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target-binding interactions.[2] Consequently, the development of synthetic methodologies for functionalized pyridines is a cornerstone of modern drug discovery.[1]

Among these, the pyridine-2,6-dicarboxylic acid framework is of particular interest. This scaffold's derivatives are crucial in the synthesis of bioactive molecules, chemical probes, and solid-supported reagents.[3][4] The introduction of a halogen, such as iodine, at the 4-position of this scaffold, as in this compound, provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it a highly valuable intermediate for the construction of complex molecular architectures.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[5] This reaction involves the treatment of a more readily available 4-halopyridine precursor, typically Diethyl 4-chloropyridine-2,6-dicarboxylate or Diethyl 4-bromopyridine-2,6-dicarboxylate, with an iodide salt.

Synthetic Pathway: The Finkelstein Reaction

The Finkelstein reaction is an SN2 reaction that involves the exchange of one halogen for another.[5] The reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a given solvent.[5] In the case of preparing this compound, the less soluble sodium chloride or sodium bromide precipitates from a solvent like acetone, shifting the equilibrium towards the desired iodo-substituted product.

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Diethyl 4-iodopyridine-2,6-dicarboxylate (CAS No. 120491-90-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-iodopyridine-2,6-dicarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic characterization, a validated synthesis protocol, and safety and handling guidelines. The strategic placement of the iodo-substituent and the dual ester functionalities make this compound a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers, offering both foundational knowledge and practical experimental procedures.

Chemical Identity and Physicochemical Properties

This compound is a pyridine derivative characterized by an iodine atom at the 4-position and two ethyl ester groups at the 2- and 6-positions.[1][2] This trifunctional arrangement provides a unique combination of reactivity and structural utility.

| Property | Value | Source |

| CAS Number | 120491-90-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂INO₄ | [1][3] |

| Molecular Weight | 349.12 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Appearance | White, wooly crystalline solid | [4] |

| Boiling Point | 417.2 °C at 760 mmHg | [3][5] |

| Density | 1.635 g/cm³ | [3][5] |

| Flash Point | 206.1 °C | [3][5] |

| InChI Key | OPCIHVVDMSLUOK-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)c1cc(I)cc(n1)C(=O)OCC | [1] |

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Bromo-analogue Synthesis)

Materials:

-

Diethyl 4-hydroxypyridine-2,6-dicarboxylate

-

Phosphorus pentaiodide (or a suitable iodinating agent)

-

Anhydrous solvent (e.g., acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Diethyl 4-hydroxypyridine-2,6-dicarboxylate and the anhydrous solvent.

-

Addition of Iodinating Agent: Carefully add the iodinating agent portion-wise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: A singlet corresponding to the two equivalent protons on the pyridine ring (at positions 3 and 5). The chemical shift is expected in the aromatic region, influenced by the electron-withdrawing ester groups and the iodine atom.

-

Ethyl Ester Protons: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the two equivalent ethyl groups.

Expected ¹³C NMR Spectral Data:

-

Pyridine Ring Carbons: Signals for the carbon atoms of the pyridine ring. The carbon attached to the iodine (C4) will show a characteristic shift. The carbons attached to the ester groups (C2 and C6) and the protons (C3 and C5) will also have distinct chemical shifts.

-

Ester Carbons: A signal for the carbonyl carbon (-C=O) of the ester groups and signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands in the 1250-1000 cm⁻¹ region.

-

C-I Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹ for aromatic and aliphatic C-H bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (349.12 g/mol ).

-

Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl ester groups or parts thereof (e.g., loss of -OCH₂CH₃, -CH₂CH₃).

Analytical Methods

To ensure the purity and for quantitative analysis of this compound, chromatographic techniques are recommended.

High-Performance Liquid Chromatography (HPLC) Method Development Workflow

Caption: Workflow for developing and validating an HPLC analytical method.

A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance. The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research:

-

Cross-Coupling Reactions: The iodo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. This is a powerful strategy for building molecular complexity.

-

Synthesis of Bioactive Molecules: Pyridine-2,6-dicarboxylic acid derivatives are known scaffolds in medicinal chemistry, exhibiting a range of biological activities. This compound serves as a key precursor for the synthesis of novel drug candidates.

-

Ligand Design for Coordination Chemistry: The pyridine nitrogen and the ester carbonyls can act as coordination sites for metal ions, making this molecule a building block for the synthesis of novel ligands and metal-organic frameworks (MOFs).

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in synthetic organic chemistry, medicinal chemistry, and materials science. This technical guide provides a foundational understanding of its properties, synthesis, characterization, and safe handling. The detailed protocols and characterization data serve as a practical resource for researchers aiming to utilize this compound in their synthetic endeavors. Further exploration of its reactivity and applications is expected to yield novel and functional molecules with a wide range of potential uses.

References

-

Mol-Instincts. 2,6-DIETHYL 4-IODOPYRIDINE-2,6-DICARBOXYLATE. [Link]

-

PubChem. Dimethyl 4-iodopyridine-2,6-dicarboxylate. [Link]

-

LookChem. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Okinawa Institute of Science and Technology. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]

-

PMC. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

- Kaljurand, I., et al. 5 Combination of 1H and 13C NMR Spectroscopy. In: Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH, 2005.

-

ResearchGate. (PDF) Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

-

ResearchGate. Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

-

ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. [Link]

-

ResearchGate. The crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C21H27NO4. [Link]

-

PubMed. The synthesis and characterisation of Sn(IV) complexes of 2,6-pyridine dicarboxylate--the molecular structure of divinyltin(IV) derivative. [Link]

-

Organic Syntheses. 4-ethylpyridine. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

-

Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. [Link]

-

PubChem. Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate. [Link]

-

PubChem. Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

Sources

- 1. 2,6-DIETHYL 4-IODOPYRIDINE-2,6-DICARBOXYLATE | CAS 120491-90-9 [matrix-fine-chemicals.com]

- 2. This compound | 120491-90-9 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Diethyl 4-iodopyridine-2,6-dicarboxylate: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-iodopyridine-2,6-dicarboxylate, a key heterocyclic building block in medicinal and materials chemistry. The document traces the historical development of its synthesis, starting from its conceptual lineage from chelidamic acid, and details the evolution of synthetic methodologies leading to the contemporary, efficient protocols. A thorough examination of the chemical's synthesis, including detailed, step-by-step experimental procedures for its preparation from Diethyl 4-chloropyridine-2,6-dicarboxylate, is presented. Furthermore, this guide elucidates the compound's emerging applications, particularly as a crucial intermediate in the development of novel therapeutics.

Introduction: A Versatile Pyridine Scaffold

This compound is a polysubstituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure, featuring a central pyridine ring functionalized with two sterically demanding ethyl ester groups and a reactive iodine atom at the 4-position, makes it an ideal scaffold for constructing complex molecular architectures. The electron-withdrawing nature of the dicarboxylate groups enhances the reactivity of the C-I bond towards various coupling reactions, while the ester functionalities offer sites for further chemical modification. This unique combination of features has positioned this compound as a valuable precursor in the synthesis of pharmaceuticals, functional materials, and supramolecular assemblies.

Historical Perspective and the Evolution of Synthesis

The discovery of this compound is intrinsically linked to the chemistry of its precursors, most notably chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). While a definitive first synthesis of the title compound is not readily apparent in early literature, its synthetic pathway can be logically traced through the development of methods to functionalize the 4-position of the pyridine-2,6-dicarboxylate scaffold.

The journey begins with chelidamic acid, a derivative of the naturally occurring chelidonic acid. Early research focused on the conversion of chelidamic acid into its more synthetically useful 4-chloro derivative. This transformation is a critical step, as the chloro group can be subsequently displaced by an iodo group. A pivotal method for this chlorination involves the use of phosphorus pentachloride (PCl₅) to replace the hydroxyl group of chelidamic acid with a chlorine atom.

Following the successful synthesis of the 4-chloro derivative, the subsequent esterification to yield Diethyl 4-chloropyridine-2,6-dicarboxylate was a logical progression. Standard esterification procedures, such as refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid, were likely employed.

The final step in the historical synthetic route is the halogen exchange reaction, where the chloro group is replaced by an iodo group. This is typically achieved through a Finkelstein-type reaction, involving the treatment of the chloro-compound with an iodide salt, such as sodium iodide, in a suitable solvent like acetonitrile. The use of acetyl chloride can facilitate this exchange.

This multi-step process, originating from chelidamic acid, represents the classical approach to this compound and laid the groundwork for the more refined synthetic protocols used today.

Synthetic Methodologies: A Detailed Protocol

The contemporary synthesis of this compound is a well-established procedure that builds upon the historical foundations. The most common and efficient route starts from the readily available Diethyl 4-chloropyridine-2,6-dicarboxylate.

Synthesis of the Precursor: Diethyl 4-chloropyridine-2,6-dicarboxylate

The synthesis of the chloro-precursor is a two-step process starting from chelidamic acid.

Step 1: Chlorination of Chelidamic Acid

Chelidamic acid is treated with phosphorus pentachloride (PCl₅) in a suitable solvent like carbon tetrachloride. The reaction is heated under reflux to drive the conversion of the 4-hydroxy group to a 4-chloro group.

Step 2: Esterification

The resulting 4-chloropyridine-2,6-dicarboxylic acid is then esterified. This can be achieved by refluxing the acid in absolute ethanol with a catalytic amount of sulfuric acid.[1] The crude product is then purified by column chromatography.[1]

Synthesis of this compound

The final step involves a halogen exchange reaction.

Experimental Protocol:

A solution of Diethyl 4-chloropyridine-2,6-dicarboxylate (70 g, 266 mmol) in acetonitrile (570 mL) is treated with sodium iodide (280 g, 1862 mmol) and acetyl chloride (56 mL).[2] The reaction mixture is then stirred overnight at 65°C.[2] After cooling, the solid precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then worked up with a sodium carbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by column chromatography.

Synthesis pathway of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 120491-90-9 |

| Molecular Formula | C₁₁H₁₂INO₄ |

| Molecular Weight | 349.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents |

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of a variety of functional molecules.

Pharmaceutical Research

A significant application of this compound is in the synthesis of inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2] These enzymes are implicated in the suppression of the immune response in the tumor microenvironment.[2] By inhibiting these enzymes, it is possible to enhance the body's natural anti-tumor immunity. This compound is a key building block in the synthesis of novel 5- or 8-substituted imidazo[1,5-a]pyridines, which have shown promise as IDO/TDO inhibitors.[2]

Materials Science and Supramolecular Chemistry

The rigid and functionalizable nature of the this compound scaffold makes it an attractive component for the construction of luminescent lanthanide complexes and metal-organic frameworks (MOFs).[3][4] The pyridine nitrogen and ester oxygens can coordinate to metal ions, while the iodo-group provides a handle for further functionalization through cross-coupling reactions, allowing for the tuning of the electronic and photophysical properties of the resulting materials.

Conclusion

This compound, a compound with a rich synthetic history rooted in the chemistry of chelidamic acid, has emerged as a cornerstone intermediate in modern organic synthesis. The evolution of its preparation from multi-step classical methods to more streamlined and efficient protocols highlights the advancements in synthetic organic chemistry. Its demonstrated utility in the development of novel cancer immunotherapies and functional materials underscores its importance and promises a future of continued innovation built upon this versatile pyridine scaffold.

References

- van Gorp, J. J. Engineering of Molecular Magnets and Crystalline Networks. Radboud Repository. 2003.

-

LookChem. Diethyl 4-Chloropyridine-2,6-dicarboxylate. [Link]

- WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google P

- Illa, G. T. Pyridine / Pyrazine as Supramolecular Building Blocks for Molecular Capsule and Heterometallic Complexes. 2017.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]

- 3. Diethyl 4-chloropyridine-2,6-dicarboxylate|lookchem [lookchem.com]

- 4. usbio.net [usbio.net]

An In-depth Technical Guide to Diethyl 4-iodopyridine-2,6-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Diethyl 4-iodopyridine-2,6-dicarboxylate, a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of organic synthesis and drug development. This document details the compound's physical and chemical properties, provides a robust synthesis protocol for a key precursor and its subsequent conversion, and explores its potential applications as a versatile building block in medicinal chemistry.

Introduction: The Significance of 4-Halogenated Pyridine-2,6-dicarboxylates

Symmetrically substituted pyridine-2,6-dicarboxylates are a class of compounds that have garnered considerable attention in the scientific community. Their rigid, planar structure and the presence of coordinating nitrogen and oxygen atoms make them valuable ligands in coordination chemistry and materials science.[1] In the realm of medicinal chemistry, the pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting its importance as a pharmacophore.[2]

The introduction of a halogen atom at the 4-position of the pyridine ring, as in this compound, provides a crucial handle for further chemical modifications. The carbon-halogen bond serves as a versatile reactive site for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[3] Among the halogens, iodine is a particularly useful substituent due to the relatively weak C-I bond, which facilitates reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern drug discovery, allowing for the efficient synthesis of compound libraries for structure-activity relationship (SAR) studies.[3]

This guide will focus on this compound, providing a detailed examination of its properties and a practical approach to its synthesis, empowering researchers to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for this compound is not extensively reported in the literature, a combination of data from commercial suppliers, analogous compounds, and predictive models allows for a comprehensive profile.

Table 1: Physicochemical Properties of this compound and its Bromo-analogue

| Property | This compound | Diethyl 4-bromopyridine-2,6-dicarboxylate |

| CAS Number | 120491-90-9[4] | 112776-83-7[5] |

| Molecular Formula | C₁₁H₁₂INO₄[4] | C₁₁H₁₂BrNO₄[5] |

| Molecular Weight | 349.12 g/mol [4] | 302.12 g/mol [5] |

| Physical Form | White, woolly crystalline solid[6] | White crystal[7] |

| Melting Point | Not reported | 95-96 °C[8] |

| Boiling Point | 417.2 °C at 760 mmHg (Predicted)[9] | 391.9 °C at 760 mmHg (Predicted)[5] |

| Density | 1.635 g/cm³ (Predicted)[9] | 1.455 g/cm³ (Predicted)[5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | Soluble in polar organic solvents (Predicted) |

Note: The melting point of the bromo-analogue provides a useful experimental benchmark for its iodo counterpart.

Synthesis and Characterization

Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

The synthesis of the bromo-analogue is a well-established procedure.[8][10] The causality behind this experimental choice lies in the high-yielding and reliable nature of the bromination of the 4-hydroxy-pyridine precursor.

Experimental Protocol: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

-

Esterification of Chelidamic Acid:

-

To a suspension of Chelidamic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Diethyl 4-hydroxypyridine-2,6-dicarboxylate.

-

-

Bromination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate:

-

To a flask, add Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) and phosphorus pentabromide (excess).

-

Heat the mixture to approximately 95 °C for 3.5 hours.[8]

-

Cool the reaction mixture to 0 °C and carefully quench with a mixture of ethanol and chloroform.[8]

-

Stir the mixture for an additional 3 hours at 0 °C.[8]

-

Isolate the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., isopropyl ether) to afford Diethyl 4-bromopyridine-2,6-dicarboxylate as a white crystalline solid.[5][8]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 4. 2,6-DIETHYL 4-IODOPYRIDINE-2,6-DICARBOXYLATE | CAS 120491-90-9 [matrix-fine-chemicals.com]

- 5. minstar.lookchem.com [minstar.lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Buy Diethyl 4-bromopyridine-2,6-dicarboxylate | 112776-83-7 [smolecule.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of Diethyl 4-iodopyridine-2,6-dicarboxylate

Introduction: The Significance of Substituted Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1] Specifically, 4-substituted pyridine-2,6-dicarboxylic acid derivatives are crucial building blocks for creating bioactive molecules and chemical probes for biological research.[3][4] The introduction of a halogen at the 4-position, such as iodine in Diethyl 4-iodopyridine-2,6-dicarboxylate, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while also influencing the molecule's overall physicochemical properties. This guide provides a comprehensive overview of the structural analysis of this compound, offering insights for researchers in drug development and related fields. Due to the limited availability of published experimental spectra for the iodo-compound, this guide will leverage detailed experimental data from its close analogue, Diethyl 4-bromopyridine-2,6-dicarboxylate, to illustrate the analytical principles and expected outcomes.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule begins with its basic structural and physical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 120491-90-9 | [5] |

| Molecular Formula | C₁₁H₁₂INO₄ | [5] |

| Molecular Weight | 349.12 g/mol | [5] |

| SMILES | CCOC(=O)c1cc(I)cc(n1)C(=O)OCC | [5] |

Caption: A summary of the key physicochemical properties of this compound.

Synthesis and Purification: A Protocol Grounded in Precedent

The synthesis of Diethyl 4-halopyridine-2,6-dicarboxylates typically starts from Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The following protocol is adapted from the synthesis of the bromo-analogue and represents a robust method for obtaining the target iodo-compound with appropriate modifications.

Experimental Protocol: Synthesis of Diethyl 4-halopyridine-2,6-dicarboxylate

-

Halogenation of Chelidamic Acid:

-

To a vigorously stirred solution of the appropriate halogenating agent (e.g., phosphorus pentabromide for the bromo derivative) in a suitable solvent, add Chelidamic acid portion-wise.

-

Heat the reaction mixture under reflux for several hours to ensure complete conversion. The choice of halogenating agent and reaction conditions will be specific to the desired halogen (iodo, bromo, or chloro).

-

-

Esterification:

-

After cooling the reaction mixture, carefully add anhydrous ethanol dropwise at 0°C. This will quench the reaction and begin the esterification process.

-

The mixture is then stirred, and the solvent is removed under reduced pressure.

-

-

Work-up and Purification:

-

The crude product is redissolved in an organic solvent like chloroform and washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Diethyl 4-halopyridine-2,6-dicarboxylate as a solid.

-

Causality Behind Experimental Choices: The use of a strong halogenating agent is necessary to replace the hydroxyl group of Chelidamic acid. The subsequent in-situ esterification with ethanol is an efficient method to produce the diethyl ester. Purification by recrystallization is a standard and effective technique for obtaining highly pure crystalline material suitable for further analysis and application.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be simple and highly symmetrical. Based on the data for the bromo-analogue, the following peaks are anticipated:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | Pyridine H-3, H-5 |

| ~4.5 | Quartet | 4H | -OCH₂CH₃ |

| ~1.4 | Triplet | 6H | -OCH₂CH₃ |

Caption: Predicted ¹H NMR data for this compound based on its bromo-analogue.

Expertise & Experience: The singlet for the two equivalent pyridine protons (H-3 and H-5) is a key indicator of the C₂ symmetry of the molecule. The quartet and triplet pattern is the classic signature of an ethyl group. The chemical shift of the pyridine protons will be influenced by the electronegativity of the halogen at the 4-position. We would predict the chemical shift for the pyridine protons in the iodo-compound to be slightly downfield compared to the bromo-analogue due to the differing electronic effects of the halogens.

The proton-decoupled ¹³C NMR spectrum will further confirm the molecular structure.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~163 | C=O (ester) |

| ~150 | C-2, C-6 (pyridine) |

| ~135 | C-4 (pyridine) |

| ~131 | C-3, C-5 (pyridine) |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Caption: Predicted ¹³C NMR data for this compound based on its bromo-analogue.

Trustworthiness: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule, providing a self-validating system for structural confirmation. The chemical shift of the C-4 carbon directly attached to the halogen is particularly informative. The greater polarizability of the C-I bond compared to the C-Br bond may result in a more shielded (upfield) chemical shift for C-4 in the iodo-compound.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 349. The presence of iodine would give a characteristic isotopic pattern.

X-Ray Crystallography: Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for the target iodo-compound is not publicly available, the crystallographic data for Diethyl 4-bromopyridine-2,6-dicarboxylate offers a reliable model.[3]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Authoritative Grounding: The procedures for X-ray crystallography are well-established and follow international standards. The resulting data can be deposited in crystallographic databases such as the Cambridge Structural Database (CSD) for public access and verification.

Crystallographic Data for Diethyl 4-bromopyridine-2,6-dicarboxylate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.3907 |

| b (Å) | 4.33847 |

| c (Å) | 19.5380 |

| β (°) | 110.046 |

Caption: Unit cell parameters for Diethyl 4-bromopyridine-2,6-dicarboxylate.[3]

Insights from Crystallography: The crystal structure would reveal the planarity of the pyridine ring and the orientation of the two diethyl carboxylate groups. Intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding the solid-state packing and properties of the material, can be analyzed. The larger atomic radius of iodine compared to bromine would lead to a larger C-X bond length and potentially influence the crystal packing.

Visualizing the Structural Analysis Workflow

Caption: Workflow for the structural analysis of the target compound.

Conclusion and Future Directions

The structural analysis of this compound is a critical step in its application in drug discovery and materials science. This guide has outlined a comprehensive approach, leveraging a combination of synthesis, spectroscopic analysis, and X-ray crystallography. By using the closely related bromo-analogue as a reference, we can confidently predict the structural features of the iodo-compound. Future work should focus on obtaining and publishing the experimental data for this compound to provide a direct comparison and further enrich our understanding of this important class of molecules.

References

-

Martin, A. D., Britton, J., Easun, T. L., Blake, A. J., Lewis, W., & Schröder, M. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1697–1706. [Link]

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. [Link]

-

PubChem. (n.d.). Diethyl 4-bromopyridine-2,6-dicarboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information for: Lanthanide(III) Co-ordination Polymers with a Flexible Bis(triazole) Ligand. [Link]

-

Molbase. (n.d.). 2,6-DIETHYL 4-IODOPYRIDINE-2,6-DICARBOXYLATE. [Link]

-

Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(28), 6043-6061. [Link]

-

Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1. [Link]

Sources

The Strategic Role of Diethyl 4-iodopyridine-2,6-dicarboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized molecular scaffolds is paramount. Diethyl 4-iodopyridine-2,6-dicarboxylate has emerged as a pivotal building block, offering medicinal chemists a robust platform for the synthesis of diverse and complex bioactive molecules. Its unique trifunctional nature, characterized by two ester groups and a highly reactive iodine atom at the 4-position of the pyridine ring, allows for precise and sequential chemical modifications. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in the development of novel therapeutic agents. We will delve into field-proven insights, detailed experimental protocols for key transformations, and the underlying chemical principles that make this reagent an invaluable asset in the medicinal chemist's toolbox.

Introduction: The Emergence of a Versatile Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of approved drugs across various therapeutic areas. The strategic substitution of the pyridine core can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. 4-Substituted pyridine-2,6-dicarboxylic acid derivatives, in particular, are recognized as crucial building blocks in the synthesis of bioactive molecules and chemical probes.[1] this compound stands out within this class due to the exceptional versatility of the carbon-iodine bond. The iodine atom serves as a highly efficient "handle" for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a key strategy in modern drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

Key Physicochemical Data

| Property | Value |

| CAS Number | 120491-90-9 |

| Molecular Formula | C₁₁H₁₂INO₄ |

| Molecular Weight | 349.12 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves a halogen exchange reaction from its chloro-analogue, Diethyl 4-chloropyridine-2,6-dicarboxylate. This transformation is typically achieved with a high yield and purity.

Reaction Scheme:

A representative synthetic workflow for the halogen exchange reaction.

Experimental Protocol: Synthesis of this compound

-

Reagents and Setup: To a solution of Diethyl 4-chloropyridine-2,6-dicarboxylate (1.0 eq) in anhydrous acetone, add sodium iodide (3.0 eq).

-

Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between dichloromethane and water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to afford this compound as a solid.

Core Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The reactivity of the 4-iodo substituent is the cornerstone of its utility, enabling chemists to forge new bonds with precision and control.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and reliability.

Logical Workflow for Drug Discovery using this compound:

A generalized workflow for the synthesis of bioactive molecules.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our core compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reagents and Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent and Base: Add a 3:1 mixture of toluene and water, followed by potassium carbonate (2.0 eq).

-

Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield Diethyl 4-phenylpyridine-2,6-dicarboxylate.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing a linear and rigid alkynyl linker into a molecule, which can be a key design element for probing protein binding pockets.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reagents and Setup: To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous tetrahydrofuran (THF), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Base: Add triethylamine (2.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 8 hours. Monitor progress by TLC.

-

Workup and Purification: After the reaction is complete, filter the mixture through a pad of celite and wash with THF. Concentrate the filtrate and purify the residue by column chromatography to obtain Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 4-substituted pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. While direct synthesis of a marketed drug from this compound is not prominently documented, its utility as a scaffold for novel kinase inhibitors is exemplified by the synthesis of analogues of c-Jun N-terminal kinase (JNK) inhibitors. The 4-(pyrazol-3-yl)-pyridine core has been identified as a potent scaffold for JNK inhibitors.[2][3] this compound is an ideal starting material for the synthesis of such compounds via a Suzuki coupling with a suitably protected pyrazoleboronic acid derivative.

Conceptual Synthetic Pathway to a JNK Inhibitor Scaffold:

A plausible route to a key kinase inhibitor scaffold.

The Strategic Advantage of the Iodine Substituent

The choice of an iodo-substituent over other halogens (bromo or chloro) is a deliberate and strategic one in medicinal chemistry. The carbon-iodine bond is weaker and more polarizable than C-Br and C-Cl bonds, making it significantly more reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often allows for milder reaction conditions and broader substrate scope.

Furthermore, the iodine atom itself can play a crucial role in molecular recognition through the formation of halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). In the context of drug design, halogen bonds can contribute significantly to the binding affinity and selectivity of a ligand for its protein target. The strategic placement of an iodine atom can therefore be a powerful tool for optimizing the pharmacological properties of a drug candidate.

Conclusion and Future Perspectives

This compound is a prime example of a molecular building block that empowers innovation in medicinal chemistry. Its well-defined reactivity, coupled with the strategic importance of the 4-substituted pyridine-2,6-dicarboxylate scaffold, provides a reliable and versatile platform for the synthesis of novel bioactive compounds. The ability to perform late-stage functionalization through robust and high-yielding cross-coupling reactions makes it particularly valuable for the rapid exploration of chemical space in drug discovery programs. As our understanding of complex biological systems continues to grow, the demand for sophisticated and strategically designed small molecules will only increase. Versatile building blocks like this compound will undoubtedly continue to play a central role in the development of the next generation of therapeutic agents.

References

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. [Link]

-

Synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates. HETEROCYCLES. [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. OIST. [Link]

-

Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. Chinese Chemical Letters. [Link]

-

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PMC. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. PubMed. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

2,6-Diethyl 4-chloropyridine-2,6-dicarboxylate | C11H12ClNO4 | CID 296447. PubChem. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. WO2016038890A1 - 4-substituted pyridine-2,6-dicarboxylic acid derivatives and method of preparing same - Google Patents [patents.google.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using Diethyl 4-iodopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[6][7]

This guide focuses on the application of the Suzuki coupling to a specific and valuable substrate: Diethyl 4-iodopyridine-2,6-dicarboxylate. This molecule is of particular interest in medicinal chemistry due to the prevalence of the substituted pyridine scaffold in bioactive compounds.[2][8] The presence of an iodo group at the 4-position offers a reactive handle for C-C bond formation, while the diester functionalities at the 2 and 6 positions render the pyridine ring electron-deficient, influencing its reactivity.[9] Understanding the nuances of performing a Suzuki coupling on this substrate is critical for its effective utilization in the synthesis of complex molecular architectures.

Mechanistic Insights: The "Why" Behind the Protocol

A successful Suzuki coupling hinges on the orchestration of a catalytic cycle involving a palladium catalyst.[3][10] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

-

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound.[10] This is often the rate-determining step.[11] The reactivity of the halide follows the trend I > Br > OTf >> Cl, making the iodo-substrate highly reactive.[11][12] The electron-withdrawing nature of the dicarboxylate groups can further facilitate this step.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[4] Crucially, this process requires activation of the boronic acid by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the palladium center.[13][14]

-

Reductive Elimination: In the final step, the two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Experimental Parameters

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount. While numerous palladium precursors are available, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[15] However, the ligand plays a more critical role, influencing catalyst stability, activity, and the scope of the reaction. For electron-deficient and potentially sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred.[16][17] Ligands such as SPhos and XPhos, developed by the Buchwald group, are particularly effective for challenging couplings.[17][18] N-heterocyclic carbene (NHC) ligands also offer a robust alternative, forming highly stable and active palladium complexes.[15]

The Role of the Base

As mentioned, a base is essential for the transmetalation step.[4] The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] For substrates containing base-sensitive functional groups like esters, milder bases such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF) are often employed to prevent hydrolysis. The strength of the base can also influence side reactions like protodeboronation, where the boronic acid is prematurely converted to an arene.[17]

Solvent System

The solvent plays a multifaceted role, influencing the solubility of reagents, catalyst stability, and reaction kinetics.[19][20][21] A mixture of an organic solvent and water is frequently used.[8] Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[19][22] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[19] However, it is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[23]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Equipment

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

-

Schlenk flask or reaction vial with a magnetic stir bar[24]

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Reaction Setup and Execution

Caption: A generalized workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

-

Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and the base (2.0-3.0 equiv, e.g., K₂CO₃).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[17]

-

Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The typical concentration is 0.1 M with respect to the starting halide.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| Arylboronic Acid | 1.2 - 1.5 equivalents | To ensure complete consumption of the starting halide and account for potential homocoupling or protodeboronation. |

| Palladium Catalyst | 1 - 5 mol% | To achieve an efficient reaction rate without excessive cost or metal contamination in the product. |

| Base | 2.0 - 3.0 equivalents | To ensure complete activation of the boronic acid for efficient transmetalation. |

| Temperature | 80 - 110 °C | To provide sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting decomposition. |

| Reaction Time | 2 - 24 hours | Highly dependent on the specific substrates and conditions; should be monitored by TLC or LC-MS. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Poor quality boronic acid | - Use fresh catalyst and handle under inert conditions.[23] - Thoroughly degas solvents before use.[23] - Use freshly purchased or purified boronic acid.[23] |

| Protodeboronation of Boronic Acid | - Excess water - Strong base | - Use anhydrous solvents or minimize the amount of water.[17] - Switch to a milder base like K₂CO₃ or KF.[15][17] |

| Homocoupling of Boronic Acid | - Presence of oxygen - High catalyst loading | - Ensure a rigorously inert atmosphere. - Reduce the catalyst loading. |

| Hydrolysis of Ester Groups | - Use of a strong base (e.g., NaOH, KOH) | - Employ a milder base such as K₂CO₃ or Cs₂CO₃. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By understanding the underlying mechanism and carefully controlling the key experimental parameters—catalyst, ligand, base, and solvent—researchers can effectively utilize this reaction to construct complex molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and troubleshooting of this important transformation.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

-

National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

-

ResearchGate. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings | Request PDF. [Link]

-

ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

-

ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

-

ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

-

ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

-

ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

-

National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

-

National Institutes of Health. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

-

RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

National Institutes of Health. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

-

ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

-

YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

-

LookChem. This compound. [Link]

-

The Royal Society of Chemistry. Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. [Link]

-

ResearchGate. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

-

ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

J-STAGE. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. mt.com [mt.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scilit.com [scilit.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arodes.hes-so.ch [arodes.hes-so.ch]

- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. m.youtube.com [m.youtube.com]

Application Note: Sonogashira Reaction Conditions for Diethyl 4-iodopyridine-2,6-dicarboxylate

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on Diethyl 4-iodopyridine-2,6-dicarboxylate. The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] Our target substrate, this compound, is a highly functionalized, electron-deficient heterocyclic halide. The presence of the iodo group makes it an excellent coupling partner, while the electron-withdrawing nature of the dicarboxylate esters enhances its reactivity towards oxidative addition.[3][4] This guide details the mechanistic rationale, optimized reaction parameters, a step-by-step protocol for both traditional and copper-free conditions, and troubleshooting strategies to ensure a high-yielding, reproducible synthesis.

Mechanistic Rationale and Key Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

-

Palladium Cycle: The active catalyst is a Palladium(0) species, often generated in situ from a Pd(II) precatalyst.[2] The cycle involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this rate-determining step.[3][6]

-

Transmetalation: The alkyne, activated by the copper co-catalyst, is transferred from copper to the palladium complex.

-

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]

-

-

Copper Cycle: The role of the copper(I) co-catalyst (typically CuI) is to activate the terminal alkyne.[7]

-

The base deprotonates the terminal alkyne.

-

The resulting acetylide reacts with Cu(I) to form a copper acetylide intermediate. This species is more nucleophilic than the free acetylide, which accelerates the transmetalation step with the palladium complex.[2]

-

Diagram: The Sonogashira Catalytic Cycle

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. golden.com [golden.com]

Application Notes & Protocols: Diethyl 4-iodopyridine-2,6-dicarboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis

Abstract

The pyridine-2,6-dicarboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and presence in numerous bioactive molecules.[1][2] Diethyl 4-iodopyridine-2,6-dicarboxylate emerges as a particularly strategic building block, offering a trifecta of functional handles for molecular elaboration. Its central pyridine ring provides the core structure, the twin ester groups can be readily hydrolyzed to the chelating diacid form, and the synthetically versatile iodine atom at the C4 position serves as a prime handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the utility of this reagent, detailing field-proven protocols for its application in palladium-catalyzed cross-coupling reactions and its subsequent transformation into potent bioactive cores.

The Strategic Advantage of this compound

The intrinsic value of this compound lies in its pre-functionalized, stable, and highly reactive nature. The electron-withdrawing character of the two ester groups and the pyridine nitrogen atom modulates the reactivity of the C4-iodine bond, making it an excellent substrate for a range of cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in the construction of compound libraries for drug discovery.

Caption: Key reactive sites of this compound.

Synthetic Pathways: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating the catalytic cycles of several powerful cross-coupling reactions. This enables the modular construction of complex 4-substituted pyridine derivatives, which are otherwise challenging to synthesize.[3]

Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling for 4-Aryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures common in pharmaceuticals.[4] The choice of a palladium catalyst and a suitable base is critical for efficient turnover.

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. Aqueous potassium carbonate is a mild and effective base that facilitates the boronate complex formation required for transmetalation.

Experimental Protocol

| Reagent/Material | M.W. | Amount | Moles | Eq. |

| This compound | 349.12 | 349 mg | 1.0 mmol | 1.0 |

| Arylboronic Acid | - | 1.2 mmol | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol | 0.05 |

| K₂CO₃ | 138.21 | 415 mg | 3.0 mmol | 3.0 |

| Toluene | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.

-

Add the degassed toluene and water via syringe.

-

Add the potassium carbonate to the stirring mixture.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-pyridine-2,6-dicarboxylate derivative.

Protocol: Sonogashira Coupling for 4-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a rigid alkyne linker into the pyridine scaffold.[5][6] This is valuable for creating extended π-systems or providing a handle for further "click" chemistry.

Causality: This reaction typically requires a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base like triethylamine is used both as a base to neutralize the HI byproduct and often as a solvent.

Experimental Protocol

| Reagent/Material | M.W. | Amount | Moles | Eq. |